molecular formula C16H19N5O6S B2725722 3-(4-Amino-3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 886954-56-9

3-(4-Amino-3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No.: B2725722
CAS No.: 886954-56-9
M. Wt: 409.42
InChI Key: UVGVYOFNCKPGFM-UHFFFAOYSA-N
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Description

3-(4-Amino-3-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C16H19N5O6S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The development of efficient synthetic methodologies for complex molecules is a cornerstone of chemical research. For example, the direct synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine demonstrates the importance of triazine derivatives in facilitating novel synthetic routes under mild conditions (Bandgar & Pandit, 2003). Similarly, the synthesis of novel thiadiazolotriazin-4-ones and their applications in mosquito-larvicidal and antibacterial properties highlight the potential of triazine derivatives in contributing to the development of new bioactive compounds (Castelino et al., 2014).

Anticancer Activity

The research on S-glycosyl and S-alkyl derivatives of triazinone derivatives, including anticancer activity studies, showcases the potential therapeutic applications of such compounds. Notably, some derivatives have shown significant anticancer activities in vitro, underscoring the relevance of triazine-based compounds in medicinal chemistry and oncology research (Saad & Moustafa, 2011).

Polymer Science

In polymer science, the synthesis of polyamides containing nucleobase derivatives like uracil and adenine illustrates the integration of triazine derivatives into macromolecular chains, which could lead to materials with novel properties (Hattori & Kinoshita, 1979). These materials may find applications in biotechnology, nanotechnology, and materials science, demonstrating the versatility of triazine derivatives in creating high-performance polymers.

Corrosion Inhibition

The study of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions is another application area. The synthesis and investigation of such compounds, including their adsorption properties and corrosion inhibition efficiency, highlight the potential of triazine derivatives in industrial applications, particularly in protecting metals from corrosion (Hu et al., 2016).

Properties

IUPAC Name

3-[4-amino-3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O6S/c1-26-9-3-5-12(27-2)11(7-9)18-13(22)8-28-16-20-19-10(4-6-14(23)24)15(25)21(16)17/h3,5,7H,4,6,8,17H2,1-2H3,(H,18,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGVYOFNCKPGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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